2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-7-3-4-8-17(15)21-24-22-26(25-21)16(14-30-22)11-12-23-20(27)13-29-19-10-6-5-9-18(19)28-2/h3-10,14H,11-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODGGXURXFSJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound belongs to the class of Thiazolo[3,2-b][1,2,4]triazoles , which are known to possess a wide range of biological activities. .
Mode of Action
Compounds in the thiazolo[3,2-b][1,2,4]triazole class are known to exhibit various biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-hiv properties. The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Given the wide range of biological activities exhibited by Thiazolo[3,2-b][1,2,4]triazoles, it can be inferred that multiple biochemical pathways might be affected
Result of Action
Given the biological activities associated with thiazolo[3,2-b][1,2,4]triazoles, it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the synthesis of thiazolo[3,2-b][1,2,4]triazoles has been achieved under eco-friendly conditions, suggesting that environmental factors may play a role in the synthesis and possibly the action of these compounds.
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide (CAS Number: 941999-61-7) is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity associated with this compound, including its anticancer properties, antioxidant effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H22N4O3S
- Molecular Weight : 422.5 g/mol
- Chemical Structure : The compound features a thiazole-triazole core linked to a methoxyphenoxy group, which is essential for its biological activity.
Anticancer Activity
Research indicates that derivatives of thiazole and triazole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assays :
- In vitro studies demonstrated that the compound showed promising cytotoxic effects against several cancer cell lines, including breast (MCF7), colon (HT29), and lung (NCI-H522) cancer cells. The IC50 values ranged from 0.06 µM to 2.5 µM depending on the specific derivative and the cancer type tested .
- Mechanism of Action :
Antioxidant Activity
The antioxidant potential of this compound has also been investigated.
Findings on Antioxidant Properties
- Free Radical Scavenging : The compound demonstrated significant activity in scavenging free radicals in various assays, indicating its potential as an antioxidant agent. This property may contribute to its protective effects against oxidative stress-related diseases .
- Protective Effects : In animal models, derivatives containing thiazole and triazole scaffolds have shown protective effects against radiation-induced damage, further highlighting their role as antioxidants .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the thiazole and triazole moieties can significantly influence their biological activities.
| Modification | Biological Effect |
|---|---|
| Substitution on thiazole ring | Enhanced anticancer activity |
| Variation in alkyl chain length | Altered cytotoxicity profiles |
| Functional group modifications | Changes in antioxidant capacity |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit broad-spectrum antibacterial properties. For instance, related compounds have shown effectiveness against Mycobacterium smegmatis and other bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin and Rifampicin .
Anticancer Properties
The thiazolo-triazole framework has been associated with anticancer activities. Studies have demonstrated that compounds sharing structural similarities with 2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide can inhibit the growth of various cancer cell lines including glioblastoma and melanoma cells . The mechanism often involves the induction of apoptosis and cell cycle arrest in susceptible cancer cells.
Anti-inflammatory Effects
Compounds derived from the thiazolo-triazole family have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Antibacterial Screening
In a comparative study involving various thiazole derivatives, the compound exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria. The evaluation included assessing the MIC values against Staphylococcus aureus and Escherichia coli, where it demonstrated promising results that warrant further investigation into its mechanism of action .
Case Study 2: Anticancer Activity Assessment
A recent study focused on evaluating the anticancer efficacy of a series of thiazolo-triazole derivatives, including our compound of interest. The results indicated significant growth inhibition in several cancer cell lines with IC50 values suggesting potent activity. The lead compounds from this series were further tested in vivo in murine models, showing reduced tumor growth rates compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
